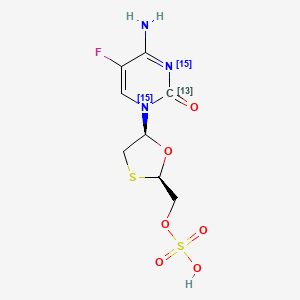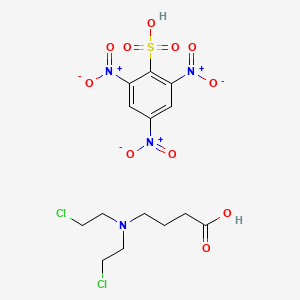![molecular formula C16H19NO3 B13840686 2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Desethyl Methyl Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. Etodolac is known for its selective inhibition of cyclooxygenase-2 (COX-2), which helps reduce inflammation and pain with fewer gastrointestinal side effects compared to non-selective NSAIDs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Desethyl Methyl Etodolac involves several steps. One common method starts with the reaction of 7-ethyl-tryptophol with methyl 3-oxo-pentanoate in the presence of a concentrated mineral acid at temperatures between -20°C and +50°C. This reaction produces methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate, which is then hydrolyzed to yield Etodolac .
Industrial Production Methods
Industrial production of Etodolac and its derivatives typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
(-)-Desethyl Methyl Etodolac undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the molecule’s structure, potentially enhancing its activity or reducing side effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of Etodolac, such as amino acid conjugates that enhance its solubility and reduce gastrointestinal side effects .
科学研究应用
(-)-Desethyl Methyl Etodolac has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on NSAID activity and selectivity.
Biology: Research focuses on its interactions with COX-2 and other molecular targets involved in inflammation.
Medicine: It is investigated for its potential to treat various inflammatory conditions with reduced side effects compared to traditional NSAIDs.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
作用机制
(-)-Desethyl Methyl Etodolac exerts its effects primarily through the inhibition of COX-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins while sparing COX-1, which is important for gastrointestinal protection .
相似化合物的比较
Similar Compounds
Similar compounds include other COX-2 selective inhibitors such as Celecoxib, Rofecoxib, and Valdecoxib. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness
(-)-Desethyl Methyl Etodolac is unique in its specific structural modifications, which aim to enhance its selectivity for COX-2 and reduce gastrointestinal side effects. Its derivatives, such as amino acid conjugates, further improve its pharmacological profile by enhancing solubility and reducing toxicity .
属性
分子式 |
C16H19NO3 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19)/t16-/m1/s1 |
InChI 键 |
FCSFORLYLNCXPD-MRXNPFEDSA-N |
手性 SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)[C@@](OCC3)(C)CC(=O)O |
规范 SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


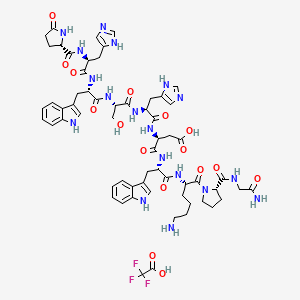

![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)
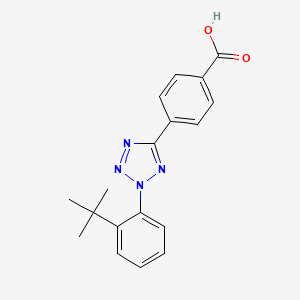

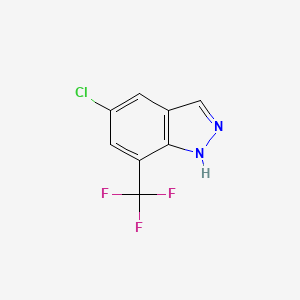
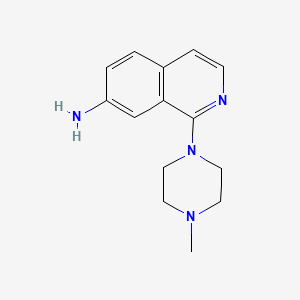
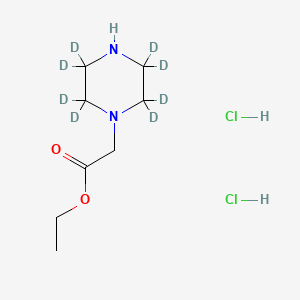
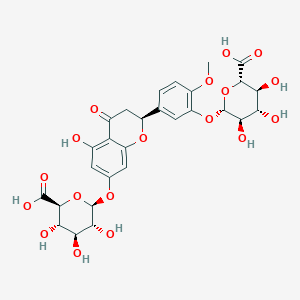
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)

